N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
Description
N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is a complex organic compound featuring a spirocyclic structure. The spiro[3.3]heptane moiety is known for its non-coplanar exit vectors, which make it a unique scaffold in medicinal chemistry . The compound also contains an indolizine ring, which is a bicyclic structure combining a pyrrole and a pyridine ring. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.
Properties
IUPAC Name |
N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-8-17-9-5-13(14(17)4-1)16-12-10-15(11-12)6-3-7-15/h12-14,16H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBKARHIYGVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(C2C1)NC3CC4(C3)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction is carried out under mild conditions and results in the formation of the spirocyclic framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and sustainable practices are often applied to optimize the yield and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine has several scientific research applications:
Chemistry: Used as a scaffold in the design of new molecules with potential biological activity.
Biology: Investigated for its role in various biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.
Mechanism of Action
The mechanism of action of N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The indolizine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Known for its use as a saturated benzene bioisostere.
Indole Derivatives: Commonly found in natural products and drugs, known for their diverse biological activities.
Uniqueness
N-spiro[3.3]heptan-2-yl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine is unique due to its combination of a spiro[3.3]heptane moiety and an indolizine ring. This dual structural feature provides a distinct three-dimensional shape and electronic properties, making it a valuable compound for drug design and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
